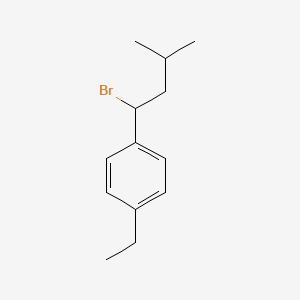

![molecular formula C23H22BrN5O2 B2489155 2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-butylphenyl)acetamide CAS No. 1326861-34-0](/img/structure/B2489155.png)

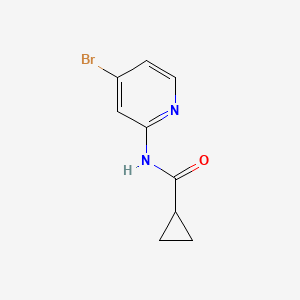

2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-butylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar pyrazolo[1,5-d][1,2,4]triazines involves multi-step reactions starting from pyrazolecarboxylic acid hydrazides and carbonyl compounds. These processes often employ cyclization reactions to construct the pyrazolo[1,5-d][1,2,4]triazine core, a key step in forming compounds with significant complexity and potential bioactivity (Tihanyi et al., 1989).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-d][1,2,4]triazines and related compounds is often characterized by spectroscopic methods such as NMR and IR, providing detailed insights into their complex frameworks. The exact structure of our compound of interest would likely be elucidated through similar advanced spectroscopic techniques, ensuring a precise understanding of its molecular geometry and electronic configuration.

Chemical Reactions and Properties

Chemical reactions involving pyrazolo[1,5-d][1,2,4]triazines can be diverse, including azo-coupling and reactions with cyanothioacetamide, leading to various derivatives with potential pharmacological activities. These reactions highlight the compound's reactive nature and the ability to form structurally diverse derivatives with potential utility in various domains (Ledenyova et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Properties

Compounds incorporating the antipyrine moiety, including structures similar to the one , have been synthesized and examined for biological activities. Notably, derivatives of [1,2,3]triazole, [1,2,4]triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine were prepared, and some exhibited notable anticancer and antimicrobial activities. This highlights the compound's potential in therapeutic applications (Riyadh, Kheder, & Asiry, 2013).

Synthesis and Antimicrobial Activity

Further research into the synthesis of new heterocycles incorporating antipyrine moiety, using key intermediates like 2-Cyano- N -(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1 H -pyrazol-4-yl)acetamide, led to a variety of novel compounds. These compounds, when tested, demonstrated antimicrobial properties, underscoring their relevance in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Synthesis of Polyheterocyclic Systems

A precursor such as 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine was used to construct new polyheterocyclic systems, hinting at the structural versatility and potential of such compounds. The synthesis led to various derivatives, and their antibacterial properties were evaluated, indicating the scope of these compounds in developing antibacterial agents (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Reactivity Studies

Studies on the reactivity of related compounds, such as those containing the pyrazolo[5,1-c][1,2,4]triazine structure, were conducted to understand better their chemical properties and potential applications in synthesis and drug development (Mironovich, Kostina, & Podol’nikova, 2013).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-[2-(4-bromophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-butylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26BrN5O2/c1-2-3-4-16-5-11-19(12-6-16)26-22(30)14-28-23(31)21-13-20(27-29(21)15-25-28)17-7-9-18(24)10-8-17/h5-12,15,20-21,27H,2-4,13-14H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOXQWMGMOLLPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)C3CC(NN3C=N2)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26BrN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

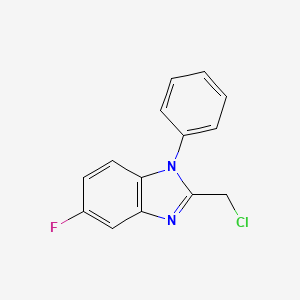

![(1S,4R,5R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2489076.png)

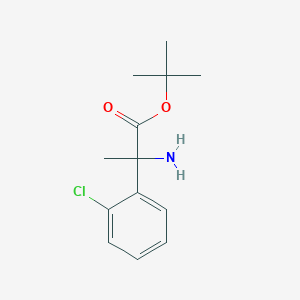

![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]propanoic acid](/img/structure/B2489085.png)

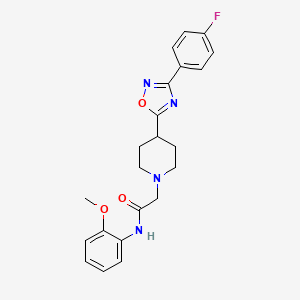

![N-[4-({[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}sulfamoyl)phenyl]acetamide](/img/structure/B2489086.png)

![N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2489090.png)

![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2489091.png)

![2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(4-chlorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2489092.png)